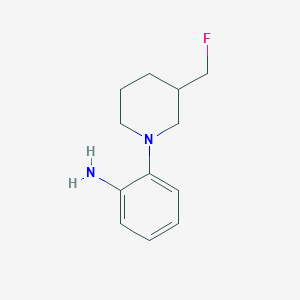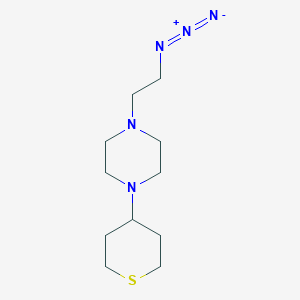
1-(2-fluoroéthyl)-3-phényl-1H-pyrazole-4-carboximidamide
Vue d'ensemble
Description
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide is a useful research compound. Its molecular formula is C12H13FN4 and its molecular weight is 232.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : développement de traceurs radioactifs
Ce composé est prometteur pour le développement de traceurs radioactifs destinés à l'imagerie des récepteurs σ(1) dans le système nerveux central. Le dérivé (2-fluoroéthyl), connu sous le nom de fluspidine ou WMS-1828, présente une affinité σ(1) subnanomolaire et une sélectivité exceptionnelle par rapport au sous-type σ(2), ce qui en fait un candidat potentiel pour l'imagerie TEP .
Science des matériaux : conception moléculaire d'électrolytes
Dans le domaine de la science des matériaux, les dérivés de ce composé pourraient être utilisés dans la conception d'électrolytes pour les batteries aux métaux alcalins. La structure moléculaire peut contribuer à la formation d'interphases solides d'électrolyte inorganique robustes et conductrices, améliorant les performances de la batterie à différentes températures et vitesses de charge/décharge .
Science de l'environnement : analyse des retardateurs de flamme
Bien qu'il ne soit pas directement lié à « 1-(2-fluoroéthyl)-3-phényl-1H-pyrazole-4-carboximidamide », la recherche sur des composés fluorés similaires comme le phosphate de tris(2-chloroéthyl) a mis en évidence la nécessité d'une attention particulière aux émissions environnementales et à la toxicité humaine. Ces recherches pourraient éclairer l'évaluation de l'impact environnemental des composés fluorés apparentés .
Chimie analytique : blocs de construction fluorés
Les composés fluorés sont précieux en chimie analytique en tant que blocs de construction pour diverses synthèses. Les propriétés uniques des groupements fluorés, telles que leur distribution de densité électronique, peuvent être cruciales pour le développement de nouvelles méthodes analytiques .
Biochimie : biosynthèse des protéines
En biochimie, les acides aminés fluorés dérivés de ce composé ont été étudiés pour leur traitement cellulaire intrigant lors de la biosynthèse des protéines dans Escherichia coli. Ces recherches ouvrent des possibilités pour le développement de nouveaux outils et sondes biochimiques .
Pharmacologie : développement de médicaments
L'activité pharmacologique des composés fluorés, y compris les dérivés de « this compound », est d'intérêt dans le développement de médicaments. Ces composés peuvent présenter une affinité et une sélectivité élevées pour certains récepteurs, ce qui est crucial pour la création de thérapies ciblées .
Mécanisme D'action
Target of Action
The primary target of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide is bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination .
Mode of Action
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide interacts with its targets by inhibiting the DNA-supercoiling activity of DNA gyrase and topoisomerase IV . This inhibition leads to the eradication of bacteria by interfering with DNA replication .
Biochemical Pathways
The affected biochemical pathway is the bacterial DNA replication pathway. By inhibiting DNA gyrase and topoisomerase IV, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide disrupts the normal functioning of this pathway, leading to the death of the bacterial cell .
Pharmacokinetics
After oral administration, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide is rapidly and well absorbed from the gastrointestinal tract, showing good bioavailability . The antibiotic is widely distributed throughout the body and in different biological tissues . The serum elimination half-life, in subjects with normal renal function, is relatively long (9–12 hours), which permits once-daily dosing .
Result of Action
The molecular and cellular effects of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide’s action result in the death of bacterial cells. By inhibiting essential enzymes for bacterial DNA replication, the compound disrupts the normal functioning of the bacterial cell, leading to its death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide. For instance, the compound’s volatility can be influenced by the reaction conditions during its synthesis . Special care should be taken during the synthesis and subsequent reactions using this compound to avoid environmental contamination and to improve the yield of the desired products .
Analyse Biochimique
Biochemical Properties
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with L-type amino acid transporter 1 (LAT1), which is involved in the uptake of amino acids in cells . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the uptake kinetics of radiolabeled amino acids in glioma cells, which can impact cell proliferation and survival . Additionally, it may alter the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.
Molecular Mechanism
At the molecular level, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, it has been reported to interact with alcohol dehydrogenase, leading to the formation of fluoroacetaldehyde and fluoroacetate . These interactions can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of metabolites that can have different biological activities. In vitro and in vivo studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that the compound’s impact on cellular function and metabolism is dose-dependent, with higher doses leading to more pronounced effects .
Metabolic Pathways
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase, leading to the formation of metabolites like fluoroacetaldehyde and fluoroacetate . These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound is taken up by cells through the L-type amino acid transporter 1 (LAT1), which facilitates its distribution within the cellular environment . This transport mechanism ensures that the compound reaches its target sites within the cells.
Subcellular Localization
The subcellular localization of 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboximidamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
1-(2-fluoroethyl)-3-phenylpyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4/c13-6-7-17-8-10(12(14)15)11(16-17)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBRWJZOBLUDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=N)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















